

Comprehensive Application Notes and Protocols: Evaluating Kathon 886 Efficacy Against *Mycobacterium chelonae*

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Kathon 886

CAS No.: 55965-84-9

Cat. No.: S572685

[Get Quote](#)

Introduction

Mycobacterium chelonae is a rapidly growing nontuberculous mycobacterium belonging to Runyon group IV, commonly found throughout the environment including sewage and tap water. This pathogen is of significant concern in industrial settings, particularly in **metalworking fluid systems**, where it can cause **opportunistic infections** in humans, including skin, soft tissue, and bone infections, especially after trauma or surgical procedures. The **resilience of mycobacteria** to conventional biocides presents a substantial challenge for maintaining microbial control in water-based industrial fluids. **Kathon 886** MW, an **isothiazolinone-based biocide**, has been developed to address this challenge through its broad-spectrum antimicrobial activity. These application notes provide detailed protocols and efficacy data to assist researchers and industrial microbiologists in evaluating and implementing **Kathon 886** for controlling *M. chelonae* contamination in various applications, with particular emphasis on metalworking fluid systems where this pathogen poses significant operational and health risks.

The **clinical importance** of *M. chelonae* has increased in recent years, with the bacterium being associated with healthcare-associated infections stemming from contaminated solutions, medical devices, and surgical procedures. Its **environmental persistence** and **resistance profile** make it particularly problematic in industrial contexts where water-based fluids are employed. Hypersensitivity pneumonitis (HP) outbreaks

among metalworkers have been linked to mycobacterial contamination of metal removal fluids (MRFs), highlighting the importance of effective biocide strategies. **Kathon 886** represents a **formulation technology** designed specifically to target these resilient microorganisms while maintaining compatibility with industrial fluid systems.

Chemical Properties and Specifications of **Kathon 886**

Composition and Formulation

Kathon 886 MW is a **potent antimicrobial formulation** composed of two active isothiazolinone compounds that work synergistically to provide broad-spectrum protection against bacteria and fungi. The specific chemical composition includes **5-chloro-2-methyl-4-isothiazolin-3-one** (CMIT) at 10.4% and **2-methyl-4-isothiazolin-3-one** (MIT) at 3.7%, resulting in a total active ingredient concentration of 14.1%. The remaining formulation consists of **magnesium ions** (4.2-5.5%) as stabilizers and water to complete the formulation. This specific ratio of active components is engineered to maximize **antimicrobial efficacy** while maintaining chemical stability throughout the recommended shelf life of the product. The presence of magnesium salts in the formulation plays a crucial role in maintaining the **stability of active ingredients** during storage, preventing premature degradation that could compromise end-use efficacy [1].

Physicochemical Characteristics

The physicochemical properties of **Kathon 886** MW contribute significantly to its handling characteristics and performance attributes. The product presents as an **amber to gold, slightly viscous liquid** with a mild, aromatic odor. It possesses a specific gravity of 1.29 at 25°C, corresponding to a density of approximately 10.8 pounds per gallon, making it denser than water. The formulation has a **low pH** (1-3) in its concentrated form, which contributes to its stability during storage. The viscosity of 16 centipoise at 25°C ensures reasonable flow characteristics for dispensing and dilution. **Kathon 886** MW demonstrates **excellent solubility** in water and various polar solvents including methanol, ethanol, isopropyl alcohol, and acetic acid, while displaying insolubility in acetone. This solubility profile facilitates uniform distribution throughout water-based systems when properly applied [1].

Table: Physical and Chemical Properties of **Kathon 886** MW

Property	Specification	Conditions/Notes
Appearance	Amber to gold, slightly viscous liquid	Visual assessment
Odor	Mild, aromatic	Characteristic
Specific Gravity	1.29	@ 25°C
Density	10.8 lb/gal	Calculated from specific gravity
pH	1-3	As supplied
Viscosity	16 cps	@ 25°C
Solubility in Water	Soluble	Complete miscibility
Active Ingredients	14.1% total	10.4% CMI + 3.7% MIT
Stability	>1 year at ambient temperatures	Maintained in original container

Efficacy Data Against *Mycobacterium chelonae*

Quantitative Susceptibility Testing

The **efficacy profile** of **Kathon 886** against *Mycobacterium chelonae* has been established through rigorous laboratory testing under controlled conditions. In studies examining mycobactericidal activity in metalworking fluid environments, **Kathon 886** demonstrated **concentration-dependent efficacy** against *M. chelonae* and related mycobacterial species. One key study revealed that while many biocides were effective at low concentrations (<0.05%) against rapidly growing mycobacteria, one N/O-formal-based formulation containing **Kathon 886** (CMI) showed **reduced efficacy** in the presence of organic soiling. This quenching effect was confirmed through HPLC measurements, highlighting the importance of accounting for organic load when determining application concentrations. The study further noted that **methyloxazolidine-based**

biocidal preparations generally demonstrated superior efficacy against mycobacterial contaminants compared to other formulations [2].

The **environmental resilience** of *M. chelonae* presents particular challenges for eradication from industrial fluid systems. Research has shown that mycobacterial cells exhibit significantly greater resistance to biocides and antimicrobial compounds used for disinfection of metal removal fluids (MRFs) compared to gram-negative bacteria such as *Pseudomonas pseudoalcaligenes*. This **intrinsic resistance** necessitates higher biocide concentrations or longer contact times for effective control. Additionally, studies have demonstrated that an accurate assessment of *M. chelonae* susceptibility requires incorporating a **biocide inactivation step** following exposure to prevent overestimation of killing efficacy for short-term exposures. The interaction between MRF components and biocides represents another factor influencing efficacy, as cell suspensions in 5% MRF for 30 minutes rather than direct plating following biocide exposure increased the killing of mycobacterial cells [3].

Table: Efficacy of **Kathon 886** and Comparator Biocides Against Mycobacterial Species

Biocide Type	Effective Concentration	Mycobacterial Species	Conditions/Notes
Methyloxazolidine-based	<0.05%	<i>M. chelonae</i> , <i>M. immunogenum</i>	Most effective in preservation tests
Triazine-based	<0.05%	<i>M. chelonae</i> , <i>M. immunogenum</i>	Effective in absence of organic soiling
N/O-formal-based (with Kathon 886)	Variable	<i>M. chelonae</i>	Efficacy reduced by organic soiling
Synergex Premier	>90% killing in 6h	<i>M. immunogenum</i>	Requires high cell density consideration
Preventol CMK	>90% killing in 6h	<i>M. immunogenum</i>	Phenolic biocide
Dicyclohexylamine	>90% killing in 6h	<i>M. immunogenum</i>	Corrosion inhibitor with antimicrobial properties

Factors Influencing Efficacy

Multiple factors significantly influence the **practical efficacy** of **Kathon 886** against *M. chelonae* in operational environments. Organic soiling has been identified as a **critical factor** that can quench the activity of isothiazolinone biocides, including **Kathon 886**. This effect was demonstrated in laboratory studies where the presence of organic matter reduced efficacy, necessitating higher treatment concentrations or more frequent application in heavily soiled systems. The **pH environment** also plays a crucial role in determining biocide performance. **Kathon 886** maintains stability across a wide pH range (3.0-9.2) in both water and metalworking fluid systems; however, its stability and performance are optimized at lower pH values. For systems operating at pH greater than 9.5, thorough evaluation of biological efficacy and chemical stability is strongly recommended prior to implementation [1].

The **cellular density** of mycobacterial populations represents another significant factor affecting biocide efficacy. Research has demonstrated that biocide killing is reduced at high *M. immunogenum* cell densities ($>10^6$ /mL), which has direct implications for *M. chelonae* control given their similar biological characteristics. Perhaps most importantly, **biofilm formation** substantially increases resistance to biocidal treatments. Studies have shown that *M. immunogenum* cells adhered to and grew rapidly on various industrial surfaces including glass, copper, and galvanized steel, forming biofilms of 10^6 cells/cm² within two weeks. These biofilm-grown cells demonstrated a **dramatic increase in resistance**—from 3- to 100-fold more resistant to biocides including Synergex Premier and Preventol CMK—compared to planktonic cells suspended in fluids. This finding suggests that the majority of mycobacterial populations in industrial fluid systems likely exist in biofilms on surfaces rather than in suspension, complicating eradication efforts [3].

Experimental Protocols

Susceptibility Testing of Suspended Cells

The following protocol provides a **standardized methodology** for determining the susceptibility of *Mycobacterium chelonae* to **Kathon 886** and other biocides under laboratory conditions, adapted from established methods for evaluating metalworking fluid biocides [3].

4.1.1 Materials and Reagents

- **Test organism:** *Mycobacterium chelonae* (ATCC 35752 or recent clinical isolate)
- **Growth media:** Middlebrook 7H9 broth and 7H10 agar (prepared at 1/10 strength for susceptibility testing)
- **Biocide:** **Kathon 886** MW (14% active isothiazolones)
- **Neutralizing broth:** D/E neutralizing broth (Difco) or equivalent
- **Metalworking fluid:** Generic soluble oil emulsion prepared at 5% (vol/vol) in sterile distilled water
- **Equipment:** Sterile tubes or flasks, pipettes, water bath shaker, incubator set at 30°C

4.1.2 Procedure

- **Culture Preparation:** Inoculate a single isolated colony of *M. chelonae* into 10 mL of 1/10-strength Middlebrook 7H9 broth in a 125 mL flask. Incubate at 30°C with aeration (120 rpm) in a water bath until the culture reaches the exponential growth phase (typically 2-3 weeks for mycobacteria).
- **Cell Suspension Standardization:** Prepare reduced aggregate fractions (RAF) of the *M. chelonae* cultures to remove large aggregates by allowing clumps to settle and using the homogeneous supernatant. Adjust the cell density to approximately 10^6 CFU/mL in 5% MRF for testing.
- **Biocide Exposure:** Prepare serial dilutions of **Kathon 886** MW in sterile tap water to achieve the desired test concentrations (typically ranging from 10-150 ppm active ingredients). Combine equal volumes of standardized cell suspension and biocide solution in sterile tubes. Include appropriate controls (cells without biocide, biocide without cells).
- **Exposure Incubation:** Incubate the biocide-cell mixtures at 30°C for predetermined time intervals (e.g., 30 min, 1 h, 3 h, 6 h, 24 h).
- **Biocide Neutralization:** Following exposure, transfer aliquots to tubes containing D/E neutralizing broth with a 30-minute neutralization period at 30°C to prevent continued antimicrobial action.
- **Viability Assessment:** Prepare serial dilutions of neutralized samples in sterile physiological saline and spread in triplicate (0.1 mL portions) on Middlebrook 7H10 agar plates. Incubate at 30°C for 3-7 days until colonies are visible.
- **Colony Enumeration:** Count viable colonies and calculate CFU/mL for each treatment condition. Compare with control samples to determine percentage reduction in viability.

The following diagram illustrates the experimental workflow for susceptibility testing of suspended cells:

Biofilm Susceptibility Testing

The following protocol describes the **assessment of biocide efficacy** against biofilm-grown *M. chelonae*, representing a more clinically relevant evaluation of antimicrobial performance given the increased resistance demonstrated by mycobacterial biofilms [3].

4.2.1 Materials and Reagents

- **Surfaces for biofilm growth:** 4-mm diameter glass, copper, or galvanized steel beads (0.50 cm² surface area)
- **Growth media:** 1/10-strength Middlebrook 7H9 broth
- **Biocides:** **Kathon 886** MW, comparator biocides at use concentrations
- **Neutralizing broth:** D/E neutralizing broth
- **Equipment:** 50-mL polystyrene tissue culture flasks, sterile tweezers, vortex mixer, incubator set at 30°C

4.2.2 Procedure

- **Biofilm Development:** Place 85 sterile beads in a 50-mL tissue culture flask containing 40 mL of 1/10-strength M7H9 broth. Inoculate with 4 mL of a log-phase culture of *M. chelonae* and incubate at 30°C for 2-4 weeks to allow biofilm development.
- **Biofilm Quantification:** At predetermined intervals (2 hours post-inoculation, then weekly for 4 weeks), remove five beads in duplicate, wash by swirling in sterile tap water for 30 seconds, transfer to a tube containing 1 mL D/E neutralizing broth, and vortex for 1 minute at maximum speed to dislodge cells. Plate undiluted and diluted suspensions on M7H10 agar to determine baseline biofilm density (CFU/cm²).
- **Biocide Exposure:** After 2-4 weeks of incubation, transfer 20 beads (in duplicate) to a beaker containing 20 mL of sterile tap water. Add biocide to achieve the desired final concentration (for **Kathon 886**, test concentrations of 50-500 mg/L active ingredients are recommended).
- **Time-Kill Assessment:** Immediately after biocide addition and after 3, 6, and 24 hours of incubation at 30°C, remove five beads, neutralize in D/E broth for 30 minutes at 30°C, and vortex to dislodge cells.
- **Viability Determination:** Plate undiluted and diluted suspensions in triplicate on M7H10 agar. Incubate plates at 30°C and count colonies after 3 days to calculate surviving CFU/cm².

- **Data Analysis:** Compare reduction in biofilm viability relative to pre-treatment controls. Calculate \log_{10} reduction values for each time point and biocide concentration.

Application Guidelines for Metalworking Fluids

Dosage and Treatment Regimens

The **effective application** of **Kathon 886** MW for controlling *Mycobacterium chelonae* in metalworking fluids requires careful consideration of dosage and treatment frequency based on system conditions and contamination levels. For **preventive maintenance** in non-fouled systems, the manufacturer recommends application at 2.7 fluid ounces (0.23 pounds) per 1,000 gallons of emulsion every 4 weeks. Alternatively, a slightly higher dose of 2.7-12.8 fluid ounces (0.23-1.1 pounds) per 1,000 gallons of emulsion can be applied every 8-12 weeks, depending on system conditions and dilution rates. For **already contaminated systems** showing noticeable fouling, an initial shock dose of 5.4-12.8 fluid ounces (0.46-1.1 pounds) per 1,000 gallons of emulsion is recommended, followed by the establishment of a regular maintenance dosage schedule. The specific dosage range and treatment frequency should be adjusted based on factors including the **rate of preservative dilution** from makeup fluid addition, the nature and severity of contamination, the required level of control, filtration effectiveness, and overall system design [1].

The **method of application** significantly influences treatment efficacy. **Kathon 886** MW should be dispensed into the use dilution of the metalworking fluid using a **metering pump** to ensure uniform dispersion throughout the system. To maximize biocide contact with microbial populations, application on the clean side of filters is generally recommended; however, during severe contamination events, occasional addition to the dirty side of filters may be necessary if significant microbial populations are detected in these areas. The **stability and performance** of **Kathon 886** are enhanced at lower pH levels, making it advisable to maintain system pH below 9.2 whenever possible. Additionally, the compatibility of **Kathon 886** with system components should be considered, with particular attention to minimizing levels of diethanolamine (DEA) and avoiding the use of mercaptans such as mercaptobenzothiazole, which can compromise biocide stability and efficacy [1].

System Monitoring and Maintenance

Regular **microbiological monitoring** is essential for determining the appropriate biocide treatment regimen and confirming its effectiveness against *M. chelonae* and other contaminants. Common dipslides can be employed to routinely monitor coolants for microbial contamination, including mycobacteria, providing a practical method for facilities to assess microbial control [2]. Additionally, **system hygiene practices** significantly impact long-term control of mycobacterial populations. These include eliminating or minimizing dead spots in fluid systems, disconnecting unused portions of the circulation system, and preventing the introduction of contaminants by ensuring that trash and other foreign materials are not introduced into sumps. The **resilience of mycobacteria** in biofilms necessitates comprehensive cleaning procedures that address both planktonic and surface-associated populations for effective long-term control.

Resistance Development and Management

Mechanisms and Risk Factors

The **potential development** of bacterial resistance to isothiazolinone biocides, including **Kathon 886**, represents an important consideration for long-term antimicrobial strategy. Laboratory studies with *Pseudomonas aeruginosa* have demonstrated that resistance to isothiazolinones can develop under certain conditions, particularly with repeated subculturing in the presence of sublethal biocide concentrations. The **resistance development** appears to be influenced by dosing patterns, with slug dosing (single high concentration) potentially selecting for resistant populations less effectively than intermittent low-dose regimens. Research indicates that resistance to isothiazolinones is most likely a **multi-step process** requiring several favorable conditions to be present simultaneously, including sublethal biocide exposure and sufficient microbial diversity for selection to occur [4].

Two primary **resistance mechanisms** have been described for industrial biocides: bacterial persistence and positive function resistance. **Bacterial persistence** involves phenotypic changes and gene regulation that occur during biocide treatment, often resulting in the formation of small colonies with reduced growth rates and yields. This type of resistance is typically lost upon subculturing in antimicrobial-free media. In contrast, **positive function resistance** occurs when microbes acquire gene functions that actively counteract the antimicrobial agent through mechanisms such as efflux systems, target site modification, or enzymatic inactivation of the biocide. This form of resistance is generally stable and does not confer disadvantages to organisms possessing these functions. The **resistance risk** appears elevated in *Pseudomonas* species, which

generally demonstrate higher inherent resistance to chemical antimicrobials than other bacterial species, though mycobacteria possess their own intrinsic resistance mechanisms that complicate control efforts [4].

Resistance Mitigation Strategies

Implementing **strategic approaches** to biocide application can help mitigate resistance development while maintaining effective microbial control. **Adequate dosing** is fundamental to resistance prevention, ensuring that biocide concentrations remain above minimum inhibitory concentrations throughout the treatment interval to avoid selective pressure for resistant subpopulations. **Treatment rotation** using biocides with different mechanisms of action can reduce the consistent selective pressure that promotes specific resistance development. **Combination approaches** incorporating multiple antimicrobial strategies may enhance overall efficacy while reducing resistance risk. Additionally, **system maintenance** to minimize microbial load through physical cleaning and fluid management reduces the potential for resistance development by maintaining lower overall microbial populations [4].

The following diagram illustrates the resistance development mechanisms and mitigation strategies:

Safety and Regulatory Considerations

Handling and Personal Protection

The **safe handling** of **Kathon 886** MW requires appropriate personal protective equipment (PPE) and procedures due to its chemical composition and concentration. Recommended PPE includes **chemical-resistant gloves** (nitrile or neoprene), **safety goggles** or face shield to prevent eye contact, and **protective clothing** to minimize skin exposure. Adequate **ventilation** should be maintained in areas where the biocide is handled, and specific procedures for deactivating spills should be established and clearly posted near handling areas. Empty containers require **triple rinsing** (or equivalent) before disposal to prevent incidental contact with residual product. The concentrated product has a **low pH** (1-3) and requires appropriate handling to prevent chemical burns or irritation [1].

Regulatory Status and Environmental Considerations

Kathon 886 MW is registered with the U.S. Environmental Protection Agency (EPA registration number 707-129) for use in metalworking fluids, metal cleaners, and water-based hydraulic fluids. The product **does not contain or release formaldehyde**, avoiding concerns associated with formaldehyde-releasing biocides. The active ingredients in **Kathon 886** are **effective at low use rates** (10-17 ppm active ingredients) and are considered biodegradable, presenting a favorable environmental profile compared to some persistent antimicrobial compounds. Nevertheless, appropriate measures should be taken to prevent release to the environment and to dispose of waste fluids in accordance with local regulations [1].

Conclusion

Kathon 886 MW represents a **valuable tool** for controlling *Mycobacterium chelonae* in industrial fluid systems, particularly metalworking fluids where this resilient pathogen poses significant challenges. Its **broad-spectrum activity** against bacteria and fungi, combined with specific efficacy against mycobacterial species, makes it particularly suited for maintaining system hygiene and preventing the microbial contamination associated with hypersensitivity pneumonitis outbreaks among metalworkers. The **optimized application** of this biocide requires attention to dosage, treatment frequency, system conditions (especially pH and organic load), and comprehensive monitoring to ensure continued efficacy. Additionally, implementation of **resistance management strategies** including adequate dosing, system maintenance, and potentially rotational approaches will support long-term effectiveness. These application notes provide researchers and industrial users with detailed protocols and considerations for maximizing the performance of **Kathon 886** MW while maintaining safe handling practices and regulatory compliance.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. - Ataman Kimya KATHON 886 [atamanchemicals.com]
2. Treatment of water-based metalworking fluids to prevent ... [pubmed.ncbi.nlm.nih.gov]
3. Effects of Biocides and Other Metal Removal Fluid ... [pmc.ncbi.nlm.nih.gov]

4. Influence of biocide treatment regimen on resistance ... [sciencedirect.com]

To cite this document: Smolecule. [Comprehensive Application Notes and Protocols: Evaluating Kathon 886 Efficacy Against Mycobacterium chelonae]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b572685#kathon-886-efficacy-against-mycobacterium-chelonae]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com